(2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid
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Overview
Description
(2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid, also known as (2S,6S)-2,6-diaminoheptanedioic acid-15N2, is a compound labeled with nitrogen-15 isotopes. This compound is a derivative of (2S,6S)-2,6-diaminoheptanedioic acid, which is an important intermediate in the biosynthesis of lysine, an essential amino acid. The nitrogen-15 labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid involves the incorporation of nitrogen-15 isotopes into the (2S,6S)-2,6-diaminoheptanedioic acid structure. This can be achieved through the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis process. The reaction conditions typically involve controlled temperature and pH to ensure the selective incorporation of the nitrogen-15 isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 labeled reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: (2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace nitrogen incorporation in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid involves its incorporation into various biochemical pathways. The nitrogen-15 isotopes serve as tracers, allowing researchers to track the movement and transformation of nitrogen atoms within biological systems. This helps in understanding metabolic processes and the role of nitrogen in different biochemical reactions .
Comparison with Similar Compounds
- (2S,6S)-2,6-diaminoheptanedioic acid
- (2S,6S)-2,6-diamino(1,2,3,4,5,6,7-13C7)heptanedioic acid
- N-acetyl-(2S,6S)-2,6-diaminoheptanedioate
Uniqueness: The uniqueness of (2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid lies in its nitrogen-15 labeling, which provides distinct advantages in isotope labeling studies. This isotopic labeling allows for precise tracking of nitrogen atoms in various chemical and biological processes, making it a valuable tool in research .
Properties
Molecular Formula |
C7H14N2O4 |
---|---|
Molecular Weight |
192.18 g/mol |
IUPAC Name |
(2S,6S)-2,6-bis(15N)(azanyl)heptanedioic acid |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i8+1,9+1 |
InChI Key |
GMKMEZVLHJARHF-KAQYSFHVSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)[15NH2])C[C@@H](C(=O)O)[15NH2] |
Canonical SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N |
Origin of Product |
United States |
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